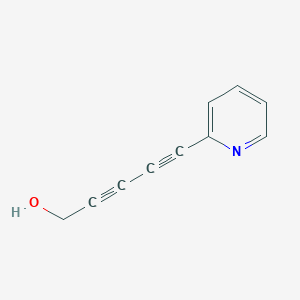
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is a diacetylene derivative that features a pyridine ring attached to a penta-2,4-diyn-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL typically involves the coupling of a pyridine derivative with a diacetylene precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a pyridine halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diacetylene moiety can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 5-(Pyridin-2-YL)penta-2,4-diene-1-OL or 5-(Pyridin-2-YL)pentane-1-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL has several applications in scientific research:
Materials Science: Used in the synthesis of polydiacetylenes, which are known for their unique optical and electronic properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Industrial Applications: May be used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL largely depends on its chemical structure and the specific reactions it undergoes. The diacetylene moiety can participate in polymerization reactions, forming polydiacetylenes with conjugated systems that exhibit unique electronic properties . The pyridine ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Phenyl(pyridin-4-yl)amino)penta-2,4-diyn-1-ol: Similar structure but with a phenyl group attached to the pyridine ring.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: Contains a pyrene moiety instead of a pyridine ring.
Uniqueness
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is unique due to the presence of both a pyridine ring and a diacetylene moiety
Propriétés
Numéro CAS |
184959-94-2 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
5-pyridin-2-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C10H7NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,9H2 |
Clé InChI |
JWRLNABAOVOGQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















